N-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-5-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-3-(4-CHLOROPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-3-(4-CHLOROPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the pyrazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzodioxolyl and chlorophenyl groups: These groups can be introduced through substitution reactions using suitable reagents.
Carboxamide formation:
Industrial Production Methods
Industrial production methods for such compounds usually involve optimization of reaction conditions to maximize yield and purity. This may include:
Use of catalysts: Catalysts can enhance reaction rates and selectivity.
Control of temperature and pressure: Precise control of these parameters can improve reaction efficiency.
Purification techniques: Techniques such as crystallization, distillation, and chromatography are commonly used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-3-(4-CHLOROPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert ketones or other groups to alcohols or amines.
Substitution: Substitution reactions can replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-3-(4-CHLOROPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate specific enzymes, affecting metabolic pathways.
Receptors: It may bind to receptors, modulating cellular signaling pathways.
DNA/RNA: It may interact with genetic material, influencing gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2H-1,3-BENZODIOXOL-5-YL)-3-(4-CHLOROPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE include other pyrazolopyrimidines with different substituents. Examples include:
- N-(2H-1,3-BENZODIOXOL-5-YL)-3-(4-METHOXYPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE
- N-(2H-1,3-BENZODIOXOL-5-YL)-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE
Uniqueness
The uniqueness of N-(2H-1,3-BENZODIOXOL-5-YL)-3-(4-CHLOROPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE lies in its specific substituents, which can influence its biological activity and chemical properties. The presence of the benzodioxolyl and chlorophenyl groups may confer unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H15ClN4O4 |
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Molecular Weight |
410.8 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C20H15ClN4O4/c21-12-3-1-11(2-4-12)14-9-22-25-15(8-18(26)24-19(14)25)20(27)23-13-5-6-16-17(7-13)29-10-28-16/h1-7,9,15H,8,10H2,(H,23,27)(H,24,26) |
InChI Key |
HGASHWBVDIYWPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N2C(=C(C=N2)C3=CC=C(C=C3)Cl)NC1=O)C(=O)NC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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